5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole
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Overview
Description
5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole is a chemical compound with a unique structure that includes a thiadiazole ring and a cyclobutyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole typically involves the reaction of 1-(chloromethyl)cyclobutane with thiadiazole precursors under controlled conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol . The reaction is carried out at room temperature and monitored using techniques like NMR and HPLC to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, including rigorous testing and validation, are essential to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides or sulfones .
Scientific Research Applications
5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,2,3-thiadiazole: Similar in structure but lacks the cyclobutyl group.
1-(Chloromethyl)-1,2,3-thiadiazole: Similar but without the cyclobutylmethyl group.
Uniqueness
5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole is unique due to the presence of both the cyclobutyl and thiadiazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its simpler analogs .
Properties
Molecular Formula |
C8H11ClN2S |
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Molecular Weight |
202.71 g/mol |
IUPAC Name |
5-[[1-(chloromethyl)cyclobutyl]methyl]thiadiazole |
InChI |
InChI=1S/C8H11ClN2S/c9-6-8(2-1-3-8)4-7-5-10-11-12-7/h5H,1-4,6H2 |
InChI Key |
GYRUCCYNVDQXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CN=NS2)CCl |
Origin of Product |
United States |
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